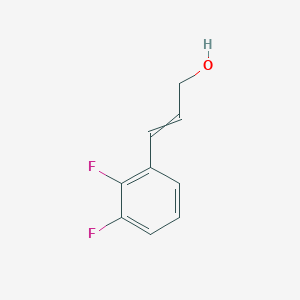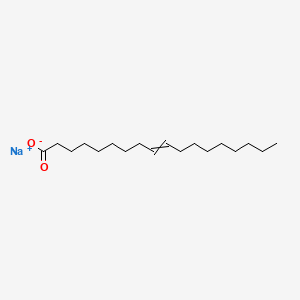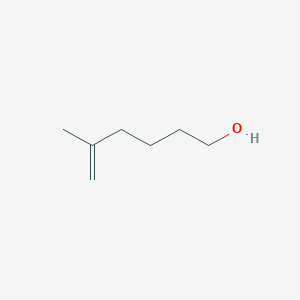
5-Methylhex-5-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylhex-5-en-1-ol is an organic compound with the molecular formula C7H14O. It is an aliphatic alcohol characterized by a hexene chain with a methyl group and a hydroxyl group attached to it. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylhex-5-en-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 5-methylhex-5-en-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of 5-methylhex-5-en-1-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures and pressures to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions
5-Methylhex-5-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, CrO3, acidic conditions.
Reduction: LiAlH4, THF or diethyl ether as solvents.
Substitution: SOCl2, PBr3, inert solvents like dichloromethane (DCM).
Major Products Formed
Oxidation: 5-Methylhex-5-en-1-one.
Reduction: 5-Methylhexane-1-ol.
Substitution: 5-Methylhex-5-en-1-chloride or 5-Methylhex-5-en-1-bromide.
Scientific Research Applications
5-Methylhex-5-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylhex-5-en-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, disrupting microbial cell walls and inhibiting enzyme activity. The molecular targets and pathways involved are still under investigation, but it is believed to affect lipid metabolism and membrane integrity .
Comparison with Similar Compounds
Similar Compounds
5-Methylhex-5-en-1-one: An oxidized form of 5-Methylhex-5-en-1-ol with a carbonyl group instead of a hydroxyl group.
5-Methylhexane-1-ol: A reduced form with a saturated hexane chain.
5-Methylhex-5-en-1-chloride: A substituted form with a chloride group replacing the hydroxyl group.
Uniqueness
This compound is unique due to its unsaturated hexene chain with both a methyl and a hydroxyl group, making it a versatile intermediate for various chemical reactions and applications. Its ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, adds to its utility in synthetic chemistry .
Properties
CAS No. |
5212-80-6 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
5-methylhex-5-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h8H,1,3-6H2,2H3 |
InChI Key |
JYMUQYLETHLSAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


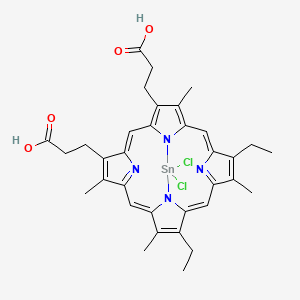
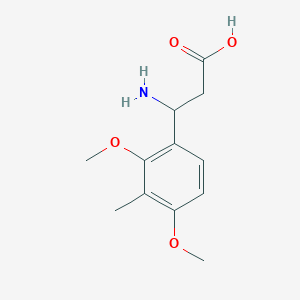
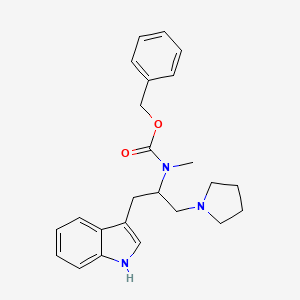
![Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12438438.png)
![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B12438445.png)
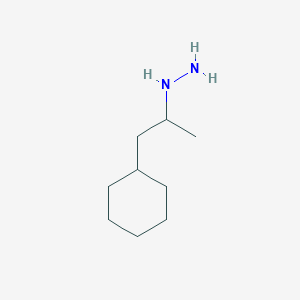
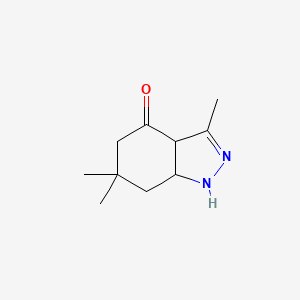
![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12438451.png)
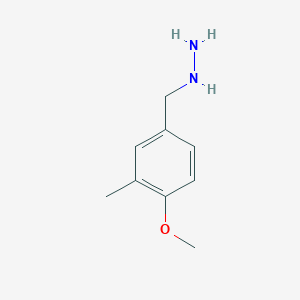
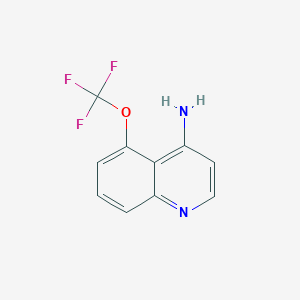
![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B12438474.png)

